

# Application Note: Analysis of Phenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: Phenanthrene

Cat. No.: B1679779

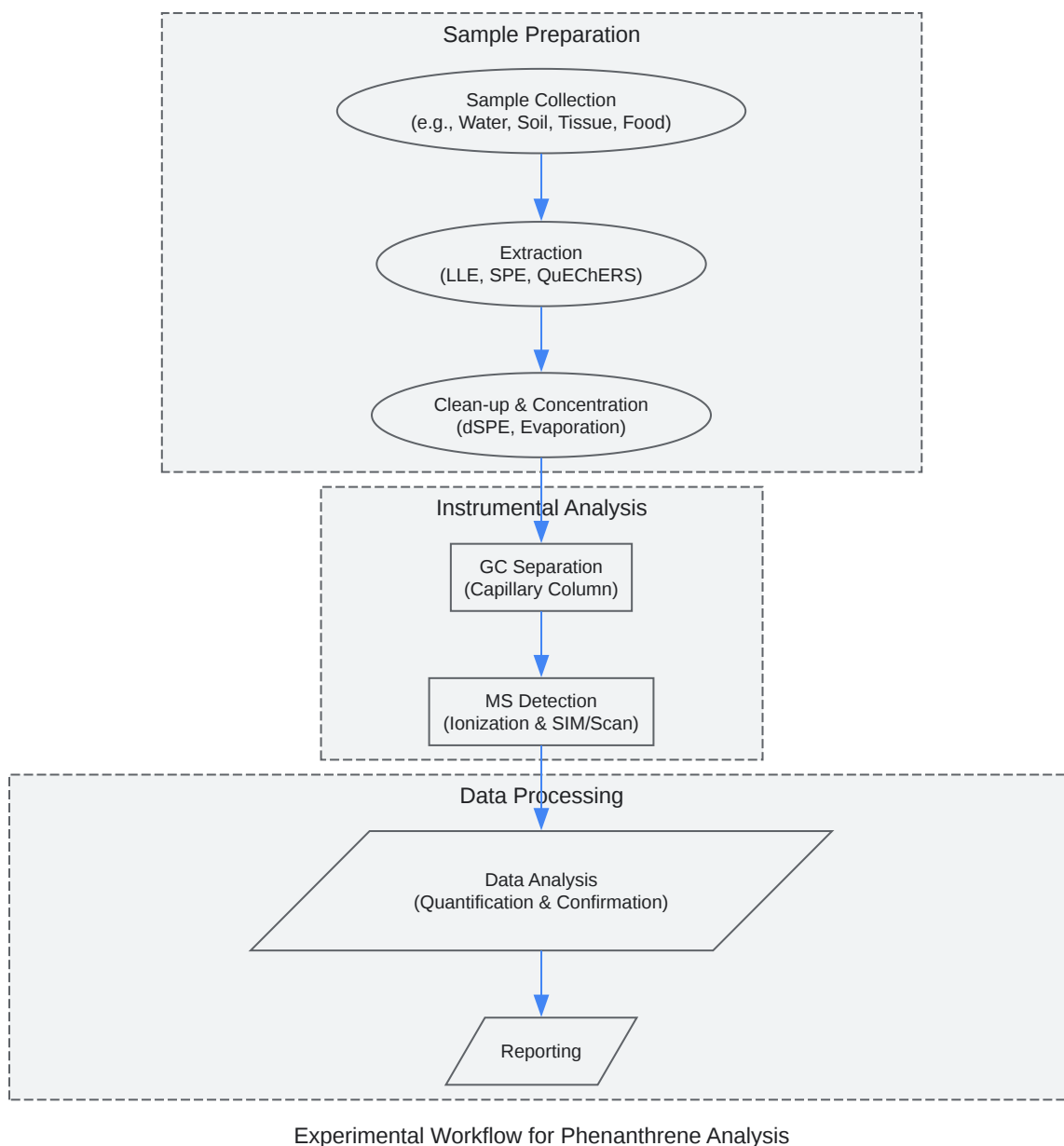
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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **Phenanthrene** is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. It is a persistent environmental pollutant often resulting from the incomplete combustion of organic materials, such as fossil fuels.[1] Due to its potential carcinogenicity and widespread presence in air, water, soil, and food, **phenanthrene** is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical technique ideal for the identification and quantification of **phenanthrene** and its metabolites in various complex matrices.[3] This document provides detailed protocols and application data for the analysis of **phenanthrene** using GC-MS.

## Experimental Workflow

The general workflow for **phenanthrene** analysis by GC-MS involves sample collection, extraction and cleanup, instrumental analysis, and data processing. Each step is critical for achieving accurate and reproducible results.



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Caption: A schematic of the GC-MS workflow for **phenanthrene** analysis.

## Sample Preparation Protocols

The choice of sample preparation technique is matrix-dependent. The goal is to efficiently extract **phenanthrene** while minimizing interferences.

## Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for extracting PAHs from aqueous matrices like river or bottled water. [\[4\]](#)[\[5\]](#)

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[\[4\]](#)
- Sample Loading: Load 100 mL to 1 L of the water sample (modified with 10% methanol) through the cartridge at a flow rate of approximately 20 mL/min.[\[4\]](#)[\[5\]](#)
- Washing: Wash the cartridge with a small volume of ultrapure water to remove polar impurities.
- Drying: Dry the cartridge thoroughly using a stream of pure nitrogen.[\[4\]](#)
- Elution: Elute the trapped analytes with a suitable organic solvent. A mixture of acetone and tetrahydrofuran (THF) (1:1, v/v) is effective.[\[5\]](#)
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.[\[5\]](#)

## Protocol 1.2: QuEChERS Method for Food Samples (e.g., Meat, Fish)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for food matrices.[\[6\]](#)[\[7\]](#)

- Sample Homogenization: Weigh approximately 2-15 g of the homogenized sample into a 50 mL centrifuge tube.[\[7\]](#)[\[8\]](#)
- Internal Standard Spiking: Spike the sample with a deuterated internal standard, such as **phenanthrene-d10**, and allow it to equilibrate.[\[7\]](#)[\[9\]](#)

- Extraction: Add 15 mL of acetonitrile, and shake or vortex vigorously for 1 minute.[\[8\]](#)
- Salting-Out: Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for another minute.[\[7\]](#)[\[8\]](#)
- Centrifugation: Centrifuge the tube at ~4000 rpm for 5 minutes to separate the acetonitrile layer.[\[8\]](#)
- Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and a sorbent (e.g., PSA) to remove interferences like fatty acids. Vortex and centrifuge again.
- Final Extract: The resulting supernatant is ready for direct GC-MS analysis or can be concentrated further if necessary.

## GC-MS Instrumentation and Parameters

Proper setup of the GC-MS system is crucial for achieving good chromatographic separation and sensitive detection. The parameters below are typical starting points and may require optimization.

### Table 1: Typical GC-MS Instrument Conditions

Parameter	Setting	Reference
Gas Chromatograph (GC)		
Column	DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)	[9][10]
Carrier Gas	Helium or Hydrogen at a constant flow of ~1.0-1.5 mL/min	[3][11]
Inlet Mode	Splitless	[9]
Injection Volume	1 µL	[9]
Injector Temperature	250-320 °C	[10][12]
Oven Program	Initial 70°C (2 min), ramp at 8°C/min to 300°C (hold 10 min)	[13]
Mass Spectrometer (MS)		
Ionization Mode	Electron Impact (EI) at 70 eV	[9][10]
Acquisition Mode	Selected Ion Monitoring (SIM)	[3][9][12]
Ion Source Temperature	230-320 °C	[10][14]
Transfer Line Temp.	280-320 °C	[12][14]
Solvent Delay	3-5 minutes	[3]

## Data Analysis and Quantification

**Phenanthrene** is identified based on its retention time and the presence of characteristic ions. Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample preparation.

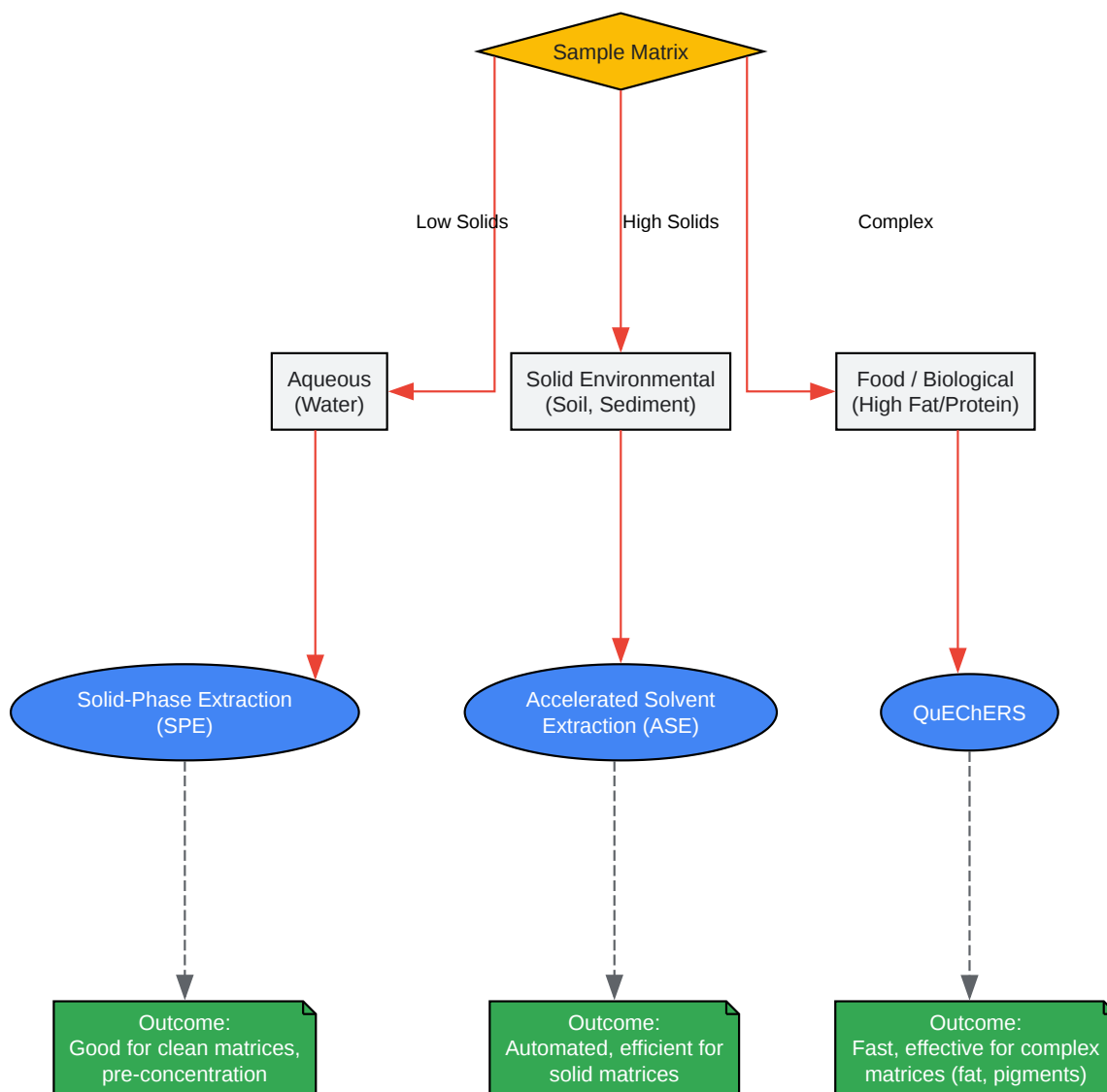
### Table 2: Key Mass Spectrometric Ions for Phenanthrene Analysis

Compound	Role	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)	Reference
Phenanthrene	Target Analyte	178	179, 176	[3]
Phenanthrene-d10	Internal Standard	188	186, 189	[3][9]

A calibration curve is constructed by analyzing standards at multiple concentration levels and plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity of the method is confirmed by a coefficient of determination ( $R^2$ ) value greater than 0.99.[6][14]

## Logical Relationships in Sample Preparation

The selection of a sample preparation method is logically dependent on the sample matrix and the desired analytical outcome, such as the removal of specific interferences.



Logical Flow for Sample Preparation Method Selection

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Caption: Decision logic for choosing a sample preparation technique.

## Performance Characteristics

The presented methods provide excellent sensitivity and reproducibility for the analysis of **phenanthrene**.

**Table 3: Summary of Method Performance Data**

Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Food	0.006 - 0.035 µg/kg	[6][15]
Infant Food	0.019 - 0.036 µg/kg	[16]	
Water	20.0 - 52.0 ng/L	[5]	
Limit of Quantitation (LOQ)	Food	0.019 - 0.133 µg/kg	[6][15]
Infant Food	0.06 - 0.11 µg/kg	[16]	
Linearity (R <sup>2</sup> )	Various	> 0.99	[6]
Food	0.991 - 0.999		
Standards	> 0.999	[12]	
Recovery (%)	Food (spiked)	86.3 - 109.6%	[6][15]
Smoked Meat	74 - 117%	[7]	
Water	81 - 135%	[5]	

## Conclusion

Gas chromatography-mass spectrometry offers a robust, sensitive, and reliable platform for the quantitative analysis of **phenanthrene** in a wide variety of sample matrices. By selecting an appropriate sample preparation protocol, such as SPE for water or QuEChERS for food, and optimizing GC-MS parameters, researchers can achieve low detection limits and high accuracy. [4][6] The use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity, making it possible to quantify **phenanthrene** at trace levels relevant for environmental monitoring and food safety assessment. [3]



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